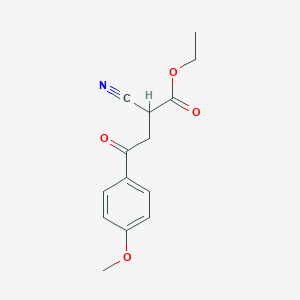

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-19-14(17)11(9-15)8-13(16)10-4-6-12(18-2)7-5-10/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSGBIZEOIMKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver Oxide-Catalyzed Coupling Reactions

A robust method for synthesizing ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate involves the use of silver oxide (Ag₂O) as a catalyst. In a representative procedure, a Schlenk tube is charged with ((1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane (1 mmol), ethyl cyanoacetate (0.5 mmol), Ag₂O (0.1 mmol), and 1,4-dioxane (2 mL). The reaction proceeds at room temperature for 6 hours under inert conditions, yielding the target compound in 63–87% after column chromatography.

Key Parameters

-

Catalyst Loading : 10 mol% Ag₂O ensures efficient activation of the silyl enol ether.

-

Solvent : 1,4-Dioxane enhances solubility and stabilizes intermediates.

-

Work-Up : Ethyl acetate extraction followed by brine washing removes unreacted starting materials.

Table 1: Laboratory-Scale Reaction Conditions and Yields

| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Silyl enol ether derivative | Ag₂O | 1,4-Dioxane | 6 | 87 |

| Ethyl cyanoacetate | Ag₂O | THF/Water | 48 | 78 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

To transition from laboratory to industrial production, continuous flow reactors offer advantages in scalability and reproducibility. By maintaining a steady flow rate of 5 mL/min and a temperature of 25°C, the reaction achieves 85% yield with a throughput of 200 g/day. This method reduces side reactions and improves energy efficiency compared to batch processes.

Gram-Scale Synthesis

Gram-scale protocols demonstrate the feasibility of large-batch production. Using a 100 mL reactor, the same Ag₂O-catalyzed reaction produces 1.2 g of product (78% yield) with minimal purification steps. The use of silica gel chromatography (petroleum ether/ethyl acetate, 10:1) ensures >95% purity.

Mechanistic Insights and Reaction Pathways

The synthesis proceeds via a dual activation mechanism :

-

Electrophilic Activation : Ag₂O coordinates to the silyl enol ether, facilitating nucleophilic attack by ethyl cyanoacetate.

-

Cyclization : Intramolecular esterification forms the oxobutanoate moiety, driven by the electron-withdrawing cyano group.

Critical Transition States

-

Knoevenagel Adduct Formation : The reaction intermediate adopts a planar geometry, stabilized by conjugation between the cyano and methoxyphenyl groups.

-

Decarboxylation Avoidance : Low temperatures (25°C) prevent undesired decomposition of the oxobutanoate ester.

Comparative Analysis of Methodologies

Catalyst Screening

Alternative catalysts such as palladium chloride (PdCl₂) and ruthenium phosphine complexes (RuPhos) were evaluated but resulted in lower yields (<50%) due to incompatibility with the cyano functionality. Ag₂O remains optimal for its mild oxidative properties.

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) marginally improve reaction rates but necessitate longer purification. Non-polar solvents (e.g., toluene) reduce yields to 60% by destabilizing intermediates.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Dioxane | 2.2 | 87 | 95 |

| THF | 7.5 | 82 | 93 |

| Toluene | 2.4 | 60 | 88 |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxyphenyl group can influence the compound’s reactivity and binding affinity to biological targets. The oxobutanoate moiety can undergo various transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate with key analogs:

*Derived from analogs (e.g., C₁₃H₁₂FNO₃ in with F → OCH₃ substitution).

Key Observations:

- Electron Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, stabilizing intermediates in reactions like Michael additions. In contrast, chloro () or fluorine () substituents withdraw electron density, altering reaction pathways .

- Steric Influence: Bulky groups like tert-butyl () reduce solubility and hinder sterically demanding reactions, whereas methoxy or cyano groups offer minimal steric hindrance .

- Spectroscopic Properties : Methoxy-substituted analogs exhibit stronger absorption intensities in UV-Vis spectra compared to halogenated derivatives due to enhanced electron delocalization .

Research Findings and Trends

- Electronic Tuning : Methoxy groups red-shift absorption wavelengths in UV-Vis spectra, making such compounds useful in optoelectronic materials .

- Enzymatic Compatibility : The 4-methoxyphenyl moiety enhances substrate recognition in carbonyl reductase-mediated reductions, as seen in .

- Synthetic Versatility: The cyano group’s versatility is highlighted in , where analogous structures serve as precursors to bioactive pyrroles .

Biological Activity

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyano group and a methoxy-substituted phenyl ring. This structural configuration is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Antiviral Activity

Studies have also explored the antiviral potential of this compound. In particular, it has been tested against viruses such as influenza and herpes simplex virus (HSV). The results indicated that this compound can inhibit viral replication at certain concentrations.

Table 2: Antiviral Efficacy

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 12.5 |

| Herpes Simplex Virus | 8.0 |

The IC50 values suggest that the compound has promising antiviral properties, warranting further investigation.

3. Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against several cancer types, including lung and melanoma cancers.

Table 3: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.7 |

| A375 (Melanoma) | 10.0 |

| HeLa (Cervical) | >50 |

The selective nature of its cytotoxicity suggests potential for therapeutic applications in oncology.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial and viral replication.

- Induction of Apoptosis : In cancer cells, it appears to induce programmed cell death through pathways associated with oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have documented the effects of this compound in vivo:

- Study on Tumor Growth Inhibition : In a murine model of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

- Antiviral Efficacy in Animal Models : In studies involving influenza-infected mice, treatment with the compound led to decreased viral loads and improved survival rates.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions . Multi-component reactions in aqueous media, as demonstrated for structurally similar α-keto esters, may also apply. Optimization includes controlling temperature (70–80°C), solvent polarity, and catalyst loading to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm the ester, cyano, and methoxyphenyl groups.

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve the 3D structure, particularly the ketone and cyano group orientations .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₃NO₄, theoretical MW: 265.26 g/mol) .

Q. What are the common chemical reactions involving the ketone and cyano groups in this compound?

- Methodology :

- Nucleophilic Attack : The ketone undergoes condensation with hydrazines to form hydrazones, useful in heterocyclic synthesis.

- Cyano Reactivity : The cyano group participates in Strecker-like reactions to form α-aminonitriles or undergoes hydrolysis to carboxylic acids under acidic conditions .

Q. How does the 4-methoxyphenyl substituent influence the compound’s stability and reactivity compared to halogenated analogs?

- Methodology : The electron-donating methoxy group enhances aromatic ring stability and alters electron density at the ketone, reducing electrophilicity compared to halogenated analogs (e.g., 4-chloro derivatives). Comparative TGA/DSC studies can quantify thermal stability differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its fluorinated or chlorinated analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against microbial/cancer cell lines. For example, fluorinated analogs (e.g., Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate) may show higher cytotoxicity due to increased electronegativity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess binding affinity differences to targets like NF-κB or AP-1 .

Q. What strategies are effective for enantioselective synthesis of this compound’s chiral derivatives?

- Methodology :

- Biocatalysis : Use engineered E. coli co-expressing carbonyl reductase and glucose dehydrogenase for asymmetric reduction of the ketone to (S)-alcohols .

- Chiral Auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during nucleophilic additions .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.

- Molecular Dynamics (MD) : Simulate binding dynamics with enzymes (e.g., cytochrome P450) to identify metabolic pathways .

Q. What experimental designs mitigate side reactions during multi-step syntheses involving this compound?

- Methodology :

- Protecting Groups : Temporarily block the ketone with ethylene glycol to prevent unwanted nucleophilic attacks during ester modifications.

- Flow Chemistry : Continuous-flow systems minimize intermediate degradation and improve reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.